Bencyclane falls under the category of small molecule drugs, specifically designed to improve blood flow and reduce vascular resistance. Its primary uses are in the treatment of cerebrovascular and peripheral vascular diseases, making it relevant in the field of cardiovascular medicine. The compound is also known by its chemical name, 3-((1-benzylcycloheptyl)oxy)-N,N-dimethylpropylamine, and has the CAS Registry Number 14286-84-1.
The synthesis of bencyclane involves a two-step process:
Industrial production methods mirror these synthetic routes but are adapted for larger scale operations to ensure high purity and yield.
The molecular formula of bencyclane is . Its structure features a cycloheptyl group attached to a benzyl moiety and a dimethylamino group, contributing to its pharmacological properties.
Bencyclane undergoes several types of chemical reactions:
Bencyclane exerts its effects primarily through vasodilation and inhibition of platelet aggregation. It acts on smooth muscle cells in blood vessels, promoting relaxation and thus increasing blood flow.
Research indicates that bencyclane enhances peripheral circulation, particularly beneficial for patients with claudication due to peripheral arterial disease. Clinical studies have shown significant improvements in claudication distance when combined with exercise therapy.
Bencyclane exhibits various physical and chemical properties that are crucial for its application:
Bencyclane has diverse applications across several fields:
Bencyclane serves as a substrate in various chemical reactions, aiding researchers in studying reaction mechanisms and product formation. Its vasodilatory properties are also explored in developing new treatments for cardiovascular conditions.
Bencyclane was first synthesized in the early 1970s through a Williamson ether reaction between 1-benzylcycloheptanol and 3-dimethylaminopropyl chloride [6]. Initial pharmacological screenings revealed its dual spasmolytic and vasodilatory effects, leading to its development under trade names such as Fludilat (Europe) and Halidor (Japan) [2] [3]. The compound emerged during a period of intensified research into calcium-modulating agents, with early studies suggesting a novel mechanism distinct from classical vasodilators like nitroglycerin [7]. Patent filings from 1972–1975 (e.g., DE 2455051A1, ES 376120) documented its synthetic pathways and preliminary biological activity, establishing its structural class as a substituted cycloheptane ether [6].
Pharmacological Classification
Bencyclane is classified under the World Health Organization's Anatomical Therapeutic Chemical (ATC) system as C04AX11 – Other peripheral vasodilators [1] [9]. Its primary mechanisms include:
Table 1: Pharmacodynamic Profile of Bencyclane
Target System | Mechanism | Functional Effect |
---|---|---|
Vascular Smooth Muscle | Ca²⁺ channel blockade | Vasodilation, reduced resistance |
Platelets | Inhibition of adhesiveness | Reduced thrombus formation |
Adrenergic System | Receptor antagonism | Muscle relaxation |
Therapeutic Applications
Bencyclane is clinically utilized for:
Neuroprotective Effects
A double-blind study (1984) demonstrated bencyclane's efficacy in improving neurophysiological vigilance in elderly patients with organic mental disorders. After 8 weeks (400 mg/day), treated subjects showed a significantly higher Vigilance Index (VI) versus placebo (p<0.05), suggesting potential in dementia-related microcirculatory deficits [4].
Anti-Sickling Activity
Recent investigations identified bencyclane as a promising oral agent for sickle cell disease. At 10⁻⁴ M concentrations, it inhibits erythrocyte sickling in vitro by modulating cellular dehydration and hemoglobin polymerization [5].
Pharmacokinetic Optimization
Research focuses on bencyclane's absorption and distribution kinetics:
Table 2: Key Chemical Properties of Bencyclane
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C₁₉H₃₁NO (Free base) | [1] [6] |
CAS Registry (Free base) | 2179-37-5 | [1] [5] |
CAS Registry (Fumarate) | 14286-84-1 | [3] [9] |
logP (Partition Coefficient) | 5.07 (Predicted) | [1] |
Water Solubility | 0.000361 mg/mL | [1] |
Emerging Therapeutic Areas
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6